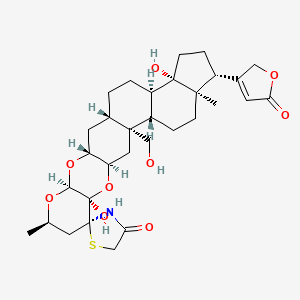
Unii-3SU2W2hmg8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UNBS-1450, also known as UBS-1450, is a sodium channel antagonist potentially for the treatment of cancer. UNBS-1450 is a hemi-synthetic cardenolide derived from 2″-oxovorusharin extracted from the plant Calotropis procera, which is effective against various cancer cell types with an excellent differential toxicity. At low nanomolar concentrations, UNBS-1450 induces apoptotic cell death. UNBS-1450 inhibits NF-κB transactivation and triggers apoptosis by cleavage of pro-caspases 8, 9 and 3/7, by decreasing expression of anti-apoptotic Mcl-1 and by recruitment of pro-apoptotic Bak and Bax protein eventually resulting in cell death.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis
Nanoparticles have significant applications in various scientific fields, including materials science and electronics. The development of novel materials, such as semiconducting nanoparticles, has driven technological advancements in industries like electronics, evolving from vacuum tubes to advanced miniature chips. This progression exemplifies the synergism between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Surface Science in Actinide Research
Surface science research, particularly in the field of actinides, involves the synthesis and surface spectroscopy studies of thin films, which is crucial in various scientific applications. This includes the study of alloy films and the exploration of their composition, contributing to a deeper understanding of material properties (Gouder, 1998).
Educational Programs for Translating Research into Innovations
Educational programs are designed to aid academic researchers in translating their scientific research into practical and deployable innovations. These programs, such as those by the National Collegiate Inventors and Innovators Alliance, focus on STEM innovation, invention, and entrepreneurship to create socially beneficial businesses, demonstrating the application of research in real-world innovations (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Working Environments for Large Scale Environmental Models
Collaborative working environments are essential for large scientific applications, such as environmental modeling. Tools and software frameworks enable remote job submission, file transfer, and application-centric facilities, facilitating cooperation among geographically dispersed scientists. This is exemplified by the Unified Air Pollution Model (UNI-DEM), highlighting the importance of collaborative environments in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Relativistic Effects in Scientific Research
Studies on relativistic effects in atoms, molecules, and solids have significant implications in scientific research. Understanding these effects is crucial for applications in areas like photovoltaic devices, nuclear fuels, and catalysts for solar energy conversion, showcasing the interplay between theoretical research and practical applications (Malli, 1983).
Dual-Band CMOS Front-End for Wireless LAN Applications
The development of dual-band front-ends for wireless LAN applications in the scientific and medical bands demonstrates the application of scientific research in telecommunications. This includes the design and implementation of low noise amplifiers and the study of their performance, highlighting the role of scientific research in advancing communication technologies (Li, Quintal, & Kenneth, 2004).
Propiedades
Número CAS |
676541-58-5 |
|---|---|
Nombre del producto |
Unii-3SU2W2hmg8 |
Fórmula molecular |
C31H43NO9S |
Peso molecular |
605.743 |
Nombre IUPAC |
(1'S,2S,3'R,5'S,7'R,10'R,12'R,14'R,15'S,18'R,19'R,22'S,23'R)-10',22'-dihydroxy-14'-(hydroxymethyl)-7',18'-dimethyl-19'-(5-oxo-2H-furan-3-yl)spiro[1,3-thiazolidine-2,9'-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane]-4-one |
InChI |
InChI=1S/C31H43NO9S/c1-16-11-30(32-24(34)14-42-30)31(37)26(39-16)40-22-10-18-3-4-21-20(28(18,15-33)12-23(22)41-31)5-7-27(2)19(6-8-29(21,27)36)17-9-25(35)38-13-17/h9,16,18-23,26,33,36-37H,3-8,10-15H2,1-2H3,(H,32,34)/t16-,18+,19-,20+,21-,22-,23-,26+,27-,28-,29+,30+,31-/m1/s1 |
Clave InChI |
GRINEMOQBRCRRY-OVGHKGCDSA-N |
SMILES |
CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)CO)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)NC(=O)CS2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UNBS-1450, UNBS 1450, UNBS1450, UBS-1450, UBS1450, UBS 1450 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



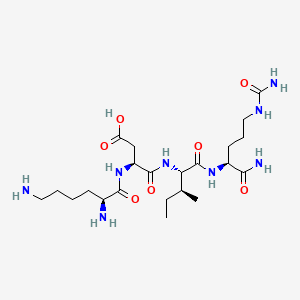

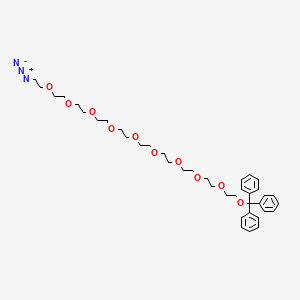
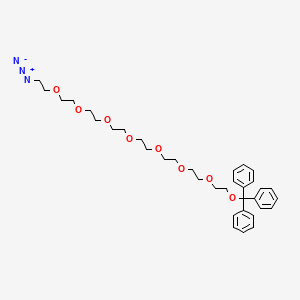




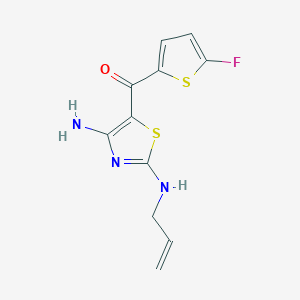

![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)
